molecular formula C11H9BrN2O2 B1421306 Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1150163-77-1

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1421306
M. Wt: 281.1 g/mol
InChI Key: NSBZXLIETBYGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, also known as Methyl 4-bromo-3-(4-pyridyl)-1H-pyrazole-1-carboxylate, is a chemical compound that belongs to the pyrazole family. It has a molecular formula of C11H8BrN3O2 and a molecular weight of 304.1 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

  • Methyl 3-(4-bromophenyl)propionate

    • Application : This compound is used in scientific research, particularly in the field of chemistry .
    • Method of Application : The specific methods of application can vary depending on the experiment or research being conducted. It’s typically used as a reagent in chemical reactions .
    • Results or Outcomes : The outcomes can also vary greatly depending on the specific research or experiment. In general, it’s used to facilitate or drive certain chemical reactions .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Application : This compound is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
    • Method of Application : The compound is used in the synthesis of new comb-shaped methacrylate oligomers .
    • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Application : This compound is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
    • Method of Application : The compound is used in the synthesis of new comb-shaped methacrylate oligomers .
    • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Thiazoles

    • Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
    • Method of Application : Thiazoles are used in the synthesis of various drugs .
    • Results or Outcomes : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Application : This compound is used as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers .
    • Method of Application : The compound is used in the synthesis of new comb-shaped methacrylate oligomers, which were synthesized by free radical polymerization of the corresponding monomers .
    • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one

    • Application : This compound is a promising compound for different biomedical applications, and, in particular, for the regulation of inflammatory diseases .
    • Method of Application : The compound was synthesized through the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide .
    • Results or Outcomes : The synthesized compound showed potential for the regulation of inflammatory diseases, as shown by docking studies .

Future Directions

The future directions for the study of “Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBZXLIETBYGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674811
Record name Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

CAS RN

1150163-77-1
Record name 1H-Pyrazole-4-carboxylic acid, 3-(4-bromophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.